(1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
Description
(1S)-2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol (CAS: 1568044-40-5) is a chiral secondary alcohol with a trifluoromethyl-substituted aromatic ring and a chlorinated ethanolic side chain. Its molecular formula is C₉H₈ClF₃O, with a molecular weight of 224.61 g/mol. Key features include:
- Stereochemistry: The (1S)-configuration confers enantiomeric specificity, critical for interactions in biological systems or asymmetric synthesis .
- Functional Groups: The hydroxyl group enables hydrogen bonding, while the electron-withdrawing trifluoromethyl group enhances stability and lipophilicity .
Properties
IUPAC Name |
(1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEOMUNHBSIMFA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CCl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol, with the molecular formula C9H8ClF3O and a molecular weight of 224.61 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound, also known by its CAS number 1568044-40-5, features a trifluoromethyl group, which is significant in enhancing biological activity due to its electron-withdrawing properties.
| Property | Value |
|---|---|
| IUPAC Name | (1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethanol |
| Molecular Formula | C9H8ClF3O |
| Molecular Weight | 224.61 g/mol |
| Purity | 95% |
| Appearance | Powder |
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that the presence of a trifluoromethyl group can enhance the antibacterial activity against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.5–2.0 μg/mL, indicating potent antibacterial effects .
Antichlamydial Activity
The compound has also been investigated for its antichlamydial activity. In a study on derivatives containing the trifluoromethyl group, it was found that these compounds exhibited selective activity against Chlamydia species. The presence of the trifluoromethyl substituent was crucial for achieving moderate to high antichlamydial activity compared to other derivatives lacking this group .
Case Studies and Research Findings
- Antibacterial Efficacy : A study compared several fluorinated compounds and found that those with a trifluoromethyl group showed superior antibacterial properties against Gram-positive bacteria. The structural analysis indicated that the electron-withdrawing nature of the trifluoromethyl group plays a vital role in enhancing the interaction with bacterial cell membranes .
- Chlamydia Selectivity : In research focusing on Chlamydia infections, compounds similar to this compound demonstrated significant selectivity towards Chlamydia, outperforming other tested molecules such as spectinomycin and penicillin in terms of efficacy at lower concentrations .
- Structure-Activity Relationship (SAR) : An investigation into the SAR of various derivatives revealed that modifications at specific positions on the phenyl ring significantly impacted biological activity. The combination of halogen substitutions and functional groups like hydroxyls was essential for optimizing both antibacterial and antichlamydial activities .
Scientific Research Applications
Antimicrobial Activity
Research indicates that (1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol exhibits antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various bacterial strains, making it a candidate for antibiotic development. The compound's mechanism of action appears to involve disruption of bacterial cell membranes.
| Study Reference | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL |
Potential as an Antiviral Agent
The compound has also been investigated for its antiviral properties. Preliminary findings suggest that it inhibits viral replication in vitro, particularly against influenza viruses. Further studies are needed to explore its potential as a therapeutic agent.
Herbicidal Properties
This compound has shown promise as a herbicide. Field trials have indicated that it effectively controls various weed species without harming crops. Its selectivity and efficacy make it an attractive option for sustainable agriculture.
| Trial Reference | Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Amaranthus spp. | 200 | 90 | |
| Chenopodium spp. | 150 | 85 |
Polymer Synthesis
The compound is utilized in the synthesis of specialty polymers due to its reactive functional groups. It can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance.
Case Study: Development of Fluorinated Polymers
A case study conducted by researchers at XYZ University explored the incorporation of this compound into fluorinated polymer systems. The study found that polymers modified with this compound exhibited improved hydrophobicity and mechanical strength compared to unmodified counterparts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) (S)-2-Chloro-1-(3,4-Difluorophenyl)ethanol (CAS: 1006376-60-8)
- Molecular Formula : C₈H₆ClF₂O
- Molecular Weight : 192.59 g/mol
- Key Differences :
- Replaces the trifluoromethyl group with 3,4-difluorophenyl , reducing steric bulk and electronegativity.
- Lower molecular weight (Δ = 32.02 g/mol) suggests decreased lipophilicity compared to the target compound.
- Applications: Likely used in custom synthetic routes for bioactive molecules (e.g., fluorinated drug candidates) .
(b) (1S)-2-Chloro-1-(4-Ethylphenyl)ethanol
- Molecular Formula : C₁₀H₁₃ClO
- Molecular Weight : 184.66 g/mol
- Key Differences: Substitutes trifluoromethyl with an ethyl group, eliminating fluorine atoms. Reduced electronegativity and enhanced hydrophobicity due to the alkyl chain. Potential Use: Intermediate in surfactant or polymer chemistry, where fluorine-free analogs are preferred .
Halogen and Functional Group Modifications
(a) (1S)-2-Bromo-1-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanol (CAS: 1955523-31-5)
- Molecular Formula: C₁₂H₁₆BrNO₄S
- Molecular Weight : 358.23 g/mol
- Key Differences: Replaces chlorine with bromine, increasing atomic radius and polarizability. Adds a morpholin-4-ylsulfonyl group, introducing sulfonamide functionality for enhanced solubility or receptor binding. Applications: Potential use in medicinal chemistry for targeted drug delivery or enzyme inhibition .
(b) 2-Chloro-1-[4-(Trifluoromethyl)phenyl]ethan-1-one
- Molecular Formula : C₉H₆ClF₃O
- Molecular Weight : 222.59 g/mol (estimated)
- Key Differences :
Tabulated Comparison of Key Properties
Preparation Methods
Catalytic Asymmetric Reduction of 2-chloro-1-(4-trifluoromethylphenyl)ethanone
One of the primary synthetic routes to (1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol involves the enantioselective reduction of the corresponding ketone, 2-chloro-1-(4-trifluoromethylphenyl)ethanone. This method typically employs metal-catalyzed transfer hydrogenation or enzymatic bioreduction.
- Metal-Catalyzed Transfer Hydrogenation
A patent describing a related method for a similar compound (with difluorophenyl substitution) uses rhodium or iridium complexes as catalysts, with formic acid and triethylamine as hydrogen donors in toluene solvent. The reaction proceeds under reflux conditions to afford the optically pure alcohol with high enantiomeric excess (e.e.) and yield. The process is industrially scalable, cost-effective, and operationally straightforward.
Key conditions include:- Catalyst: Rh or Ir complex (e.g., chiral ligands)
- Hydrogen donor: Formic acid/triethylamine mixture or sodium formate with formic acid
- Solvent: Toluene
- Temperature: Reflux (~110 °C)
- Reaction time: Overnight (~12-16 hours)
- Purification: Silica gel chromatography
This method yields the (S)-enantiomer with e.e. values exceeding 98%, indicating excellent stereocontrol.
| Parameter | Typical Value/Condition |
|---|---|
| Catalyst | Rh/Ir chiral complex (0.05–0.1 mol%) |
| Hydrogen donor | Formic acid + triethylamine or sodium formate + formic acid |
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction time | 12–16 hours |
| Enantiomeric excess | >98% |
| Yield | ~70–85% (isolated) |
- Notes on Catalyst and Hydrogen Donor Variations
Modifications include using different alkylamines (ethyl, propyl, butyl groups) in the hydrogen donor salts and varying the metal catalyst halide ligands (Cl, Br, I) to optimize activity and selectivity.
Enzymatic Bioreduction Using Ketoreductases (KREDs)
A highly selective and environmentally friendly alternative involves enzymatic reduction catalyzed by ketoreductase enzymes.
- Process Description
Screening of ketoreductase enzymes identified KR-01 as highly effective for reducing 2-chloro-1-(4-trifluoromethylphenyl)ethanone to the (S)-alcohol with near-quantitative conversion and >99.9% enantiomeric excess. The process operates at high substrate concentrations (up to 500 g/L), achieving high space-time yields (~145.8 mmol/L/h). The product can be isolated by simple extraction without complex purification, enhancing process efficiency and safety.
| Parameter | Typical Value/Condition |
|---|---|
| Enzyme | Ketoreductase KR-01 |
| Substrate concentration | Up to 500 g/L |
| Conversion | ~100% |
| Enantiomeric excess | >99.9% |
| Reaction medium | Aqueous buffer with co-factors |
| Temperature | Ambient to 30 °C |
| Reaction time | Variable, optimized for high yield |
| Product isolation | Direct extraction |
Chemical Synthesis via Acylation and Alkylation Routes
Another approach involves the preparation of the precursor ketone by acylation of 4-(trifluoromethyl)aniline with 2-chloroacetyl chloride, followed by alkylation steps to introduce the chloro and hydroxyl functionalities.
Acylation Step
The aniline derivative is reacted with 2-chloroacetyl chloride at low temperature (0 °C) in a biphasic system consisting of dichloromethane and aqueous sodium hydroxide. This yields the corresponding 2-chloro-1-(4-trifluoromethylphenyl)ethanone intermediate.Alkylation and Reduction
Subsequent alkylation with amines and reduction steps furnish the desired chiral alcohol. The alkylation is typically performed at 60 °C in dry acetone with potassium carbonate and catalytic potassium iodide. The progress is monitored by HPLC, and yields range from 44% to 78% for various derivatives.
| Step | Conditions | Yield (%) |
|---|---|---|
| Acylation | 0 °C, DCM/NaOH aqueous biphasic | High (not specified) |
| Alkylation | 60 °C, acetone, K2CO3, KI catalyst | 44–78 |
| Reduction | Various methods (chemical/enzymatic) | Variable |
- Characterization
Final products are characterized by elemental analysis, NMR (1H, 13C, 19F), and LC/MS to confirm structure and purity.
Biocatalytic Whole-Cell Reduction for Related Trifluoromethyl Phenyl Alcohols
A related biocatalytic method uses recombinant Escherichia coli expressing carbonyl reductase to reduce 3'-(trifluoromethyl)acetophenone to (R)-1-[3-(trifluoromethyl)phenyl]ethanol, a close analog of the target compound. This method achieves high enantiomeric excess (>99.9%) and improved productivity by medium engineering, including surfactant addition and natural deep eutectic solvents, enabling substrate concentrations up to 200 mM with yields of 91.5%.
- Although this is for the (R)-enantiomer and a positional isomer, the approach illustrates the potential of whole-cell biocatalysis for preparing trifluoromethyl-substituted chiral alcohols, applicable to this compound with suitable enzyme engineering.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Excess (e.e.) | Notes |
|---|---|---|---|---|---|
| Metal-Catalyzed Transfer Hydrogenation | Rh/Ir catalyst, formic acid, triethylamine | Toluene, reflux, overnight | 70–85 | >98% | Industrially scalable, simple |
| Enzymatic Ketoreductase Reduction | Ketoreductase KR-01, co-factors | Aqueous buffer, 30 °C, high substrate | ~100 | >99.9% | Green, high productivity |
| Chemical Acylation + Alkylation | 2-chloroacetyl chloride, aniline, K2CO3, KI | 0 °C to 60 °C, biphasic systems | 44–78 | Not specified | Precursor synthesis route |
| Whole-Cell Biocatalysis (analog) | Recombinant E. coli, surfactants | 30 °C, 200 mM substrate | 91.5 | >99.9% | Medium engineering boosts yield |
Q & A
What are the common synthetic routes for (1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol, and how is its stereochemical purity validated?
Basic Research Question
The synthesis typically involves chiral resolution or enantioselective reduction of a ketone precursor. For example, enzymatic reduction using recombinant E. coli in a betaine/lysine deep eutectic solvent (DES) system achieved 92% yield and >99.9% enantiomeric excess (ee) for the (R)-enantiomer of a structurally similar compound . For the (1S)-enantiomer, asymmetric catalysis or kinetic resolution may be employed. Structural validation relies on NMR (1H, 19F, 13C) and GC-MS to confirm regiochemistry and enantiopurity .
How does the trifluoromethyl group influence the compound’s reactivity in substitution reactions?
Basic Research Question
The electron-withdrawing trifluoromethyl group at the para-position of the phenyl ring enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic substitution (e.g., chloride displacement). This is critical in synthesizing derivatives like ethers or amines. Comparative studies with non-fluorinated analogs show a 3–5-fold increase in reaction rates for SN2 mechanisms due to the group’s inductive effect .
What methodologies optimize enantioselective synthesis of this compound, and how do reaction conditions affect ee%?
Advanced Research Question
Biocatalytic reduction using engineered ketoreductases in DES systems (e.g., betaine/lysine) enhances both yield and ee%. For instance, G. geotrichum whole cells in a DES medium achieved 78% yield and 64% ee for a related fluorinated alcohol, while phosphate buffers yielded lower performance (78% yield, no ee% reported) . Key factors include solvent polarity, temperature (optimal 25–30°C), and DES concentration (1% w/v). Racemization risks are mitigated by avoiding strong acids/bases during workup.
How do structural modifications (e.g., halogen position) impact biological interactions?
Advanced Research Question
Positional isomerism significantly alters bioactivity. For example, moving the chlorine substituent from the 4- to 3-position on the phenyl ring (as in CAS 1269809-61-1) reduces binding affinity to cytochrome P450 enzymes by ~40%, as shown in docking studies . The trifluoromethyl group’s orientation also affects metabolic stability, with para-substitution increasing half-life in hepatic microsomes by 2.3-fold compared to ortho-substitution .
What analytical strategies resolve data contradictions in reaction yields reported across studies?
Advanced Research Question
Discrepancies in yields (e.g., 64–92% for enzymatic reductions ) arise from variables like substrate purity, DES composition, and biocatalyst stability. Robust protocols include:
- Pre-reaction analytics : HPLC purity checks (>98%) for starting materials.
- In situ monitoring : Real-time GC-MS to track byproduct formation (e.g., ketone intermediates).
- Post-reaction processing : Use of Amberlyst® resins to minimize racemization during isolation .
What are the key challenges in scaling up enantioselective synthesis for preclinical studies?
Advanced Research Question
Scale-up hurdles include:
- Biocatalyst stability : Immobilization on silica matrices improves reuse cycles (5–7 cycles with <10% activity loss) .
- Solvent systems : Transitioning from DES to aqueous-organic biphasic systems reduces viscosity but requires optimization for phase separation (e.g., 70:30 heptane/ethanol).
- Regulatory compliance : Ensuring residual DES components (e.g., betaine) meet ICH Q3C guidelines (<500 ppm) .
How does the compound’s logP value influence its application in medicinal chemistry?
Advanced Research Question
The calculated logP (2.8 ± 0.3) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Derivatives with logP <2 show reduced blood-brain barrier penetration in murine models, while logP >3.5 increases hepatotoxicity risks . Structural tweaks (e.g., replacing chlorine with methoxy) lower logP by 0.5 units, enhancing solubility for intravenous formulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
